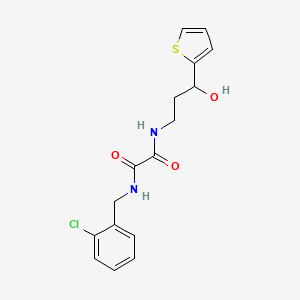

4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

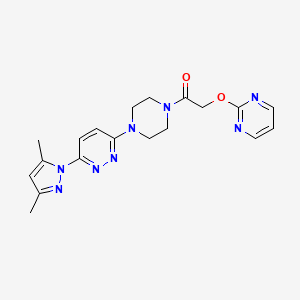

The molecular structure of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide is characterized by the presence of a naphthalene ring, a benzenesulfonamide group, and a bromine atom. The compound’s structure was determined using X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide include its molecular formula C19H18BrNO3S and a molecular weight of 420.32. Further details about its physical and chemical properties are not available in the literature.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Green Protocol for Regenerating Phenols : A study demonstrated the use of ionic liquid halide nucleophilicity for the cleavage of ethers, offering a green chemical method for ether cleavage, including the conversion of alkyl alkyl ether to its corresponding bromo and hydroxy derivatives in moderate to good yield. This methodology is highlighted for its convenience and effectiveness using a moderate excess of hydrobromic acid, making it attractive as a green chemical method (Boovanahalli, Kim, & Chi, 2004).

Photodynamic Therapy Applications : Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base highlighted their potential in photodynamic therapy for cancer treatment. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Environmental and Analytical Applications

- Identification of Industrial Effluents : A study used Isolute ENV+ polystyrene divinylbenzene sorbent for the enrichment of benzene- and naphthalenesulfonates from industrial wastewaters, followed by determination with ion-pair chromatography/electrospray-mass spectrometry. This work emphasizes the methodology's relevance in environmental monitoring of highly water-soluble benzene- and naphthalenesulfonates widely used across various industries (Alonso, Castillo, & Barceló, 1999).

Biological and Medicinal Chemistry

Antibacterial Agents : Research into synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides revealed their potential as potent antibacterial agents. The study involved synthesizing these compounds and testing their antibacterial and anti-enzymatic activities, finding them to be effective against various bacterial strains (Abbasi et al., 2015).

Enhanced Activity of Endothelin Antagonists : Modifying N-(3,4-dimethylisoxazolyl)benzenesulfonamide endothelin antagonists by replacing the 4-methyl group with a bromine or chlorine atom significantly increased the binding affinity for both ETA and ETB receptors. This potentiation in activities suggests the role of halogen substitution in enhancing the pharmacological properties of sulfonamide-based endothelin antagonists (Chan et al., 1996).

Orientations Futures

The future directions for research on 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the anti-inflammatory effects observed with similar compounds , it may be worthwhile to investigate the potential therapeutic applications of this compound.

Propriétés

IUPAC Name |

4-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO3S/c20-15-8-10-16(11-9-15)25(23,24)21-13-12-19(22)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,21-22H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMDLGPWWVZTOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate](/img/structure/B2833970.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2833973.png)

![3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2833974.png)

![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2833975.png)

![(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone](/img/structure/B2833976.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2833979.png)

![(1R,5S)-N-(2-methoxyethyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2833985.png)